molecular formula C18H19N3O2 B5013072 1-benzyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5013072
M. Wt: 309.4 g/mol
InChI Key: NQEHFPDTULVMFN-UHFFFAOYSA-N
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Description

1-Benzyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound featuring a pyrrolidinone core substituted with a benzyl group at the 1-position and a 6-methylpyridin-2-yl carboxamide moiety at the 3-position. The pyrrolidinone scaffold is a common structural motif in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding, which enhances target binding specificity . The benzyl group may enhance lipophilicity and membrane permeability, while the 6-methylpyridin-2-yl substituent could contribute to π-π stacking interactions or binding to metalloenzymes.

Properties

IUPAC Name

1-benzyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-6-5-9-16(19-13)20-18(23)15-10-17(22)21(12-15)11-14-7-3-2-4-8-14/h2-9,15H,10-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEHFPDTULVMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56317213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the pyridine ring. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidinone Core

2.1.1. Benzyl vs. Fluorobenzyl Substitutions
  • Compound 10 (): (RS)-1-Benzyl-N-[(RS)-3,4-dibenzyl-5-oxoimidazolidin-1-yl]-5-oxopyrrolidine-3-carboxamide Features a benzyl group at the 1-position and a dibenzylimidazolidinone substituent.
2.1.2. Cyclohexyl and Dichlorophenyl Modifications
  • 1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide (): Replaces benzyl with a cyclohexyl group, increasing steric bulk and hydrophobicity.

Variations in the Amide Substituent

2.2.1. Pyridinyl vs. Imidazolidinone Groups
  • The target compound’s 6-methylpyridin-2-yl amide contrasts with dibenzylimidazolidinone in Compound 10 (). Pyridinyl groups are smaller and may improve solubility compared to bulkier imidazolidinones. Imidazolidinone-containing analogs showed higher synthetic yields (29–34%) but require multi-step synthesis .
2.2.2. Thiazolyl and Dihydrobenzodioxinyl Modifications
  • 1-(2,3-Dihydrobenzodioxin-6-yl)-N-(5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ():
    • Substituted with a dihydrobenzodioxinyl group and 5-methylthiazol-2-yl amide.
    • Such derivatives are often explored for antimicrobial or anticancer activities due to heterocyclic diversity .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Key Interactions :
    • The 5-oxopyrrolidine-3-carboxamide core forms hydrogen bonds with enzyme active sites (e.g., InhA’s Tyr158 and NAD+ cofactor) .
    • 6-Methylpyridin-2-yl may engage in hydrophobic interactions or π-stacking with aromatic residues.
  • SAR Insights :
    • Benzyl/fluorobenzyl groups : Enhance binding pocket occupancy but may reduce solubility.
    • Pyridinyl vs. thiazolyl amides : Pyridinyl’s nitrogen lone pairs could coordinate metal ions in metalloenzymes, while thiazolyl adds sulfur-mediated interactions .

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